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molecular formula C11H12BrNO2 B8634467 ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate

ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate

Cat. No. B8634467
M. Wt: 270.12 g/mol
InChI Key: DXKHOLKHKRTLBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372875B2

Procedure details

DDQ (119.3 g. 525.7 mmol) was added in several portions to a solution of ethyl 5-bromo-2,3-dihydro-1H-indole-7-carboxylate (129.1 g, 0.48 mmol) in CHCl3 (1500 mL) and the mixture was stirred for 2 h. The reaction was filtered and the solid was washed with CHCl3 (3×500 mL). The filtrate was washed with 5% NaOH (3×500 mL), H2O (500 mL) and brine (500 mL) then dried over Na2SO4. The solution was evaporated and the residue was recrystallized with EtOH, giving 88 g (69%) of the title compound.
Name
Quantity
119.3 g
Type
reactant
Reaction Step One
Quantity
129.1 g
Type
reactant
Reaction Step One
Name
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
69%

Identifiers

REACTION_CXSMILES
C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N.[Br:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH:24]=1)[NH:21][CH2:20][CH2:19]2>C(Cl)(Cl)Cl>[Br:15][C:16]1[CH:17]=[C:18]2[C:22](=[C:23]([C:25]([O:27][CH2:28][CH3:29])=[O:26])[CH:24]=1)[NH:21][CH:20]=[CH:19]2

Inputs

Step One
Name
Quantity
119.3 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Name
Quantity
129.1 g
Type
reactant
Smiles
BrC=1C=C2CCNC2=C(C1)C(=O)OCC
Name
Quantity
1500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered
WASH
Type
WASH
Details
the solid was washed with CHCl3 (3×500 mL)
WASH
Type
WASH
Details
The filtrate was washed with 5% NaOH (3×500 mL), H2O (500 mL) and brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized with EtOH

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=C(C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 88 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 68380.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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